Cas no 896345-99-6 (4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide)

4-Methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide is a structurally distinct small molecule featuring a methanesulfonyl-substituted benzamide core linked to a tetrahydronaphthalenyl-thiazole moiety. This compound is of interest in medicinal chemistry due to its potential as a selective kinase inhibitor or modulator of biological pathways. The methanesulfonyl group enhances electrophilic reactivity and binding affinity, while the tetrahydronaphthalene-thiazole scaffold contributes to improved lipophilicity and membrane permeability. Its well-defined structure allows for precise SAR studies, making it a valuable intermediate in drug discovery. The compound exhibits favorable physicochemical properties, including stability under physiological conditions, supporting its utility in preclinical research.
4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide structure
896345-99-6 structure
Product Name:4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:896345-99-6
MF:C21H20N2O3S2
MW:412.525102615356
CID:5854873
PubChem ID:7267204
Update Time:2025-06-27

4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    • F2558-0156
    • 4-methanesulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS008484726
    • 896345-99-6
    • 4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
    • 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C21H20N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24)
    • InChI Key: HJOAJCFOYFJXCN-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C3C(=C2)CCCC3)=CS1)(=O)C1=CC=C(S(C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 412.09153485g/mol
  • Monoisotopic Mass: 412.09153485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 113Ų

4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 896345-99-6)

4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide, also known by its CAS number 896345-99-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, including a methanesulfonyl group and a tetrahydronaphthalene moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The structural complexity of 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide makes it an interesting candidate for various pharmacological studies. The thiazole ring is a common scaffold in medicinal chemistry due to its ability to modulate biological processes and interact with specific protein targets. The methanesulfonyl group adds polarity and can influence the compound's solubility and bioavailability. Meanwhile, the tetrahydronaphthalene moiety provides a lipophilic character that can enhance the compound's ability to cross cell membranes and reach intracellular targets.

Recent research has focused on the potential of 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways implicated in cancer and inflammatory diseases. The ability to selectively target these kinases makes 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide a promising lead compound for drug development.

In addition to its enzymatic inhibition properties, 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide has been evaluated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. These findings suggest that 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide have also been investigated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in plasma, which are important factors for drug development. Furthermore, the compound has demonstrated low toxicity in preclinical safety assessments, making it a viable candidate for further clinical evaluation.

One of the key challenges in the development of 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide is optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Researchers are actively exploring structure–activity relationship (SAR) studies to identify modifications that can improve the compound's therapeutic index. These efforts involve synthesizing analogs with subtle changes in functional groups or substituents to evaluate their impact on biological activity.

Clinical trials are an essential step in validating the therapeutic potential of 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylbenzamide. Early-phase clinical trials have been initiated to assess the safety and efficacy of this compound in human subjects. Preliminary results from these trials have been encouraging, with no major adverse events reported at therapeutic doses. Ongoing trials are designed to further evaluate the compound's effectiveness in treating specific diseases such as cancer and inflammatory disorders.

In conclusion, 4-methanesulfonyl-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-y-lbenzamide (CAS No. 896345-99-6) represents a promising candidate for drug development due to its unique structural features and potential biological activities. Ongoing research continues to explore its therapeutic applications and optimize its properties for clinical use. As more data becomes available from preclinical studies and clinical trials, the full potential of this compound will become clearer.

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